molecular formula C11H11Cl2N3O B2645873 3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide CAS No. 1389601-98-2

3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide

Cat. No. B2645873
CAS RN: 1389601-98-2
M. Wt: 272.13
InChI Key: FIAVVWRRHHSQSA-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DCPC and is a pyridine carboxamide derivative.

Mechanism of Action

The exact mechanism of action of DCPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. DCPC may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPC has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. DCPC has also been shown to modulate the expression of certain genes that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

DCPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. DCPC also exhibits potent antitumor activity, making it a useful tool for studying cancer cell biology. However, there are also some limitations to using DCPC in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, DCPC has not been extensively studied for its toxicity and safety profile, which could limit its use in certain applications.

Future Directions

There are several future directions for research on DCPC. One area of interest is the development of new drugs based on DCPC. Researchers are exploring ways to modify the structure of DCPC to improve its pharmacological properties and reduce toxicity. Another area of interest is the study of DCPC's mechanism of action. Researchers are working to identify the specific enzymes and signaling pathways that are targeted by DCPC. Finally, there is interest in exploring the potential applications of DCPC in other fields, such as agriculture and industry.

Synthesis Methods

DCPC can be synthesized using a multi-step process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with N-methyl-1-cyanopropan-2-amine. The reaction is carried out under controlled conditions of temperature, pressure, and pH to yield the desired product.

Scientific Research Applications

DCPC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DCPC has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-7(5-6-14)16(2)11(17)10-8(12)3-4-9(13)15-10/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAVVWRRHHSQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)C1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide

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